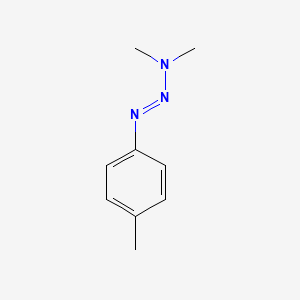

3,3-Dimethyl-1-p-tolyltriazene

Description

Overview of Triazene (B1217601) Chemistry within Organic Synthesis

Triazenes are a class of organic compounds characterized by a functional group consisting of three nitrogen atoms linked together (R1−N=N−NR2R3). wikipedia.org This unique arrangement of nitrogen atoms imparts distinct chemical properties that make triazenes valuable intermediates in organic synthesis. numberanalytics.com Their versatility is demonstrated in a range of chemical transformations, including their ability to serve as a stable source of otherwise reactive diazonium salts. wikipedia.orgnumberanalytics.com This property is particularly useful in cross-coupling reactions, such as the Suzuki-Miyaura coupling, for the formation of complex molecules. numberanalytics.com Furthermore, triazenes are instrumental in the synthesis of diverse heterocyclic compounds, natural products, and pharmaceutical agents. numberanalytics.comnumberanalytics.com They can also be employed to introduce various functional groups into molecules through reactions like the Sandmeyer reaction, which allows for the introduction of halogens or other moieties onto an aromatic ring. numberanalytics.com

Historical Development and Evolution of Aryldialkyltriazene Research

The chemistry of triazenes dates back to the early 20th century, with the first synthesis of these compounds occurring in the early 1900s. numberanalytics.com However, their full potential within organic synthesis was not realized until much later. The evolution of triazene chemistry is intrinsically linked to advancements in diazotization reactions and a deeper understanding of nitrogen-nitrogen bond formation. numberanalytics.com Over the past few decades, there has been a significant resurgence of interest in triazene research, driven by the development of new synthetic methodologies and the discovery of novel applications. numberanalytics.comepfl.ch Aromatic compounds containing triazenyl groups have had a profound impact on both synthetic organic and medicinal chemistry. epfl.ch

Structural Classification and Nomenclature of Triazene Systems

Triazenes are formally derived from the unstable inorganic compound triazene (H₂N−N=NH). wikipedia.orgwikipedia.org Organic triazenes are classified based on the substituent groups (R) attached to the nitrogen backbone. The general structure is represented as R-N=N-NR'R'', where R, R', and R'' are organic groups. numberanalytics.com Aryldialkyltriazenes, the focus of this article, are a subclass where an aryl group is attached to N1 and two alkyl groups are attached to N3. The compound 3,3-Dimethyl-1-p-tolyltriazene is an example of this class, with a p-tolyl group at N1 and two methyl groups at N3.

Triazenes derived from primary amines can exhibit tautomerism, where the proton can shift between the N1 and N3 nitrogen atoms. wikipedia.org In symmetrically substituted triazenes, these tautomers are identical. wikipedia.org

Foundational Chemical Principles Governing Triazene Reactivity

The reactivity of triazenes is largely governed by the nature of the substituents on the nitrogen atoms and the reaction conditions. numberanalytics.com The nitrogen-nitrogen double bond possesses a high degree of electron density, making it susceptible to electrophilic attack. numberanalytics.com A key aspect of triazene reactivity is their decomposition under acidic conditions or in the presence of alkylating agents to form a diazonium salt and a secondary amine. wikipedia.org This controlled release of diazonium ions is a cornerstone of their utility in synthesis, as these ions are highly reactive intermediates. numberanalytics.com

The stability of triazenes is influenced by factors such as the nature of the substituents, temperature, and the solvent used. numberanalytics.com The formation of reversibly cleavable triazenes with secondary amines has been reported to enhance the stability of the corresponding diazonium salts. researchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-[(4-methylphenyl)diazenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3/c1-8-4-6-9(7-5-8)10-11-12(2)3/h4-7H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSNZDNVJMNLFKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N=NN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801032012 | |

| Record name | 1-(4-Tolyl)-3,3-dimethyltriazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801032012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7203-89-6 | |

| Record name | 3,3-Dimethyl-1-(4-methylphenyl)-1-triazene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7203-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Tolyl)-3,3-dimethyltriazene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007203896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethyl-1-p-tolyltriazene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48821 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-Tolyl)-3,3-dimethyltriazene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801032012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-Dimethyl-1-p-tolyltriazene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-Dimethyl-1-p-tolyltriazene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2E2JG4C5BD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Precursor Chemistry of 3,3 Dimethyl 1 P Tolyltriazene

Classical Synthetic Pathways

The traditional syntheses of 3,3-Dimethyl-1-p-tolyltriazene are rooted in fundamental organic chemistry transformations. These methods, primarily involving diazotization-amination sequences or organometallic reagents, have long been established as reliable routes to this class of compounds.

Diazotization of Aryl Amines and Subsequent Amination Reactions

The most common and direct method for synthesizing 1,3,3-trisubstituted aryldialkyltriazenes is the coupling of an aryl diazonium salt with a secondary amine. sci-hub.se For this compound, this involves the diazotization of p-toluidine (B81030) to form p-toluenediazonium chloride, which is then reacted with dimethylamine (B145610).

A closely related procedure for the synthesis of 1-methyl-3-p-tolyltriazene (B1197160), which uses methylamine (B109427) instead of dimethylamine, illustrates the fundamental steps of this pathway. orgsyn.org The process begins with the conversion of the primary aromatic amine, p-toluidine, into a diazonium salt. This intermediate is then coupled with the appropriate amine to yield the triazene (B1217601). orgsyn.org

The successful synthesis via diazotization and amination hinges on careful control of reaction conditions. The diazotization of p-toluidine is typically carried out in an acidic medium at low temperatures to ensure the stability of the resulting diazonium salt. orgsyn.orgorgsyn.org

A representative procedure involves dissolving p-toluidine in hydrochloric acid and cooling the mixture significantly, often to temperatures around -10°C to 0°C. orgsyn.orgorgsyn.org An aqueous solution of sodium nitrite (B80452) is then added slowly to the cold suspension of the amine hydrochloride. orgsyn.orgorgsyn.org A slight excess of the nitrite is used to ensure complete conversion of the primary amine. The temperature must be rigorously maintained within a low range (e.g., 0-5°C) throughout the addition to prevent the decomposition of the diazonium salt. orgsyn.org

Following the diazotization, the pH of the p-toluenediazonium chloride solution is carefully adjusted to near-neutral (pH 6.8–7.2) at 0°C using a cold, concentrated base like aqueous sodium carbonate. orgsyn.org This neutralized diazonium solution is then added slowly to a vigorously stirred, chilled mixture containing the secondary amine, in this case, dimethylamine. The reaction is maintained at a low temperature (around -10°C) during this coupling step. orgsyn.org

Table 1: Stoichiometric and Reaction Parameters for a Typical Triazene Synthesis via Diazotization

| Reagent/Parameter | Role | Typical Molar Ratio/Condition | Reference |

|---|---|---|---|

| p-Toluidine | Aryl Amine Precursor | 1.0 equivalent | orgsyn.org |

| Hydrochloric Acid | Acid Medium for Diazotization | ~5-6 equivalents | orgsyn.org |

| Sodium Nitrite | Diazotizing Agent | ~1.1-1.2 equivalents | orgsyn.org |

| Temperature (Diazotization) | Stabilize Diazonium Salt | 0-5 °C | orgsyn.org |

| Sodium Carbonate | Neutralizing Agent | Added to pH 6.8-7.2 | orgsyn.org |

| Dimethylamine | Aminating Agent | Excess | orgsyn.org |

This table is adapted from a procedure for a similar compound, 1-methyl-3-p-tolyltriazene, and illustrates the general conditions applicable for synthesis with dimethylamine.

Once the coupling reaction is complete, the product must be isolated from the aqueous reaction mixture. Standard liquid-liquid extraction is employed, typically using a non-polar organic solvent such as diethyl ether. orgsyn.org The combined organic extracts are then dried over an anhydrous drying agent, like sodium sulfate, to remove residual water. orgsyn.orgnih.gov

After removing the solvent by evaporation, the crude this compound is obtained. orgsyn.org This crude product may contain impurities, with a common one being the corresponding 1,5-di-p-tolyl-3,3-dimethyl-1,4-pentazadiene, a 2:1 condensation product. researchgate.net

Purification can be achieved through several methods. Sublimation under reduced pressure is an effective technique for separating the volatile triazene from non-volatile impurities. orgsyn.org Alternatively, recrystallization from a suitable solvent system, such as hexane (B92381) or a mixture of ether and hexane, can yield the product as a pure crystalline solid. orgsyn.org The final product is typically a white to pale yellow solid with a melting point in the range of 75-81°C. orgsyn.orgsigmaaldrich.com

Grignard and Organolithium Reagent Approaches with Azides

An alternative classical pathway to prepare triazenes involves the reaction of organometallic reagents, such as Grignard or organolithium reagents, with organic azides. researchgate.net This method offers a different approach to forming the N-N-N linkage. For instance, the synthesis of the related 1-methyl-3-p-tolyltriazene has been accomplished by reacting methylmagnesium bromide with p-tolyl azide. orgsyn.org

For this compound, the reaction would typically involve p-tolylmagnesium bromide as the Grignard reagent and a dimethylamino-azide derivative. However, a more general and versatile one-pot method for synthesizing trisubstituted triazenes involves the reaction of Grignard reagents with specific organic azides that enable regioselective formation of the triazene. nih.govacs.org This approach can be used for a wide variety of aryl, heteroaryl, and alkyl triazenes. acs.org

Similarly, organolithium reagents can react with azides to produce 1,3-disubstituted triazenes. umich.edu The generation of aryllithium species, which can then react to form functionalized aryl azides and triazenes, has been explored, particularly using modern flow microreactor technology to handle these highly reactive intermediates safely. nih.govresearchgate.net

Advanced Synthetic Modifications and Derivatization

Beyond the classical syntheses, advanced methods have been developed to create a diverse range of substituted aryldialkyltriazenes. These techniques allow for the introduction of various functional groups onto the aromatic ring, expanding the chemical space and potential applications of this compound class.

Synthesis of Substituted Aryldialkyltriazene Derivatives

The triazene functional group is stable enough to be carried through various synthetic transformations, allowing for the construction of complex molecular architectures. One powerful strategy involves the cyclotrimerization of alkynyl triazenes. sci-hub.se This method allows for the synthesis of densely substituted arenes where the triazene moiety is incorporated along with other functional groups, leading to products like ortho-triazenyl biphenyls and aryl cyclopropanes with high regioselectivity. sci-hub.se

Another approach to derivatization involves using the pre-formed triazene as a scaffold. For example, 3-methyl-1-(p-tolyl)triazene can be functionalized by reacting it with various agents, such as 4-nitrobenzyl chloroformate or using a 1,1'-carbonyldiimidazole (B1668759) (CDI)-mediated coupling with an alcohol, to create more complex triazene-containing molecules. nih.gov These reactions demonstrate that the N-H proton of a mono-alkyl triazene can be substituted, opening pathways to a wide array of derivatives.

Furthermore, aryltriazenes can serve as arylating agents themselves. In palladium-catalyzed reactions, 1-aryltriazenes can be used to arylate heterocycles like indoles and benzoxazoles, showcasing the triazene group's utility as a precursor to an arylmetallic species in cross-coupling reactions. aidic.it

Table 2: Examples of Advanced Synthesis and Derivatization

| Method | Description | Resulting Structure Type | Reference |

|---|---|---|---|

| Cyclotrimerization of Alkynyl Triazenes | Cobalt-catalyzed [2+2+2] cyclotrimerization of an alkynyl triazene with various alkynes. | Densely substituted aryl triazenes (e.g., ortho-triazenyl biphenyls). | sci-hub.se |

| N-H Functionalization | Reaction of a mono-alkyl triazene with chloroformates or CDI-activated alcohols. | N-carbamoyl or N-alkoxymethyl triazene derivatives. | nih.gov |

| Pd-Catalyzed C-H Arylation | Using the aryltriazene as an aryl source to functionalize other molecules. | Arylated heterocycles (the triazene is consumed). | aidic.it |

Mechanistic Aspects of Triazene Formation Pathways

The formation of this compound proceeds through a well-understood, two-stage mechanism:

Formation of the Electrophilic Diazonium Salt: The synthesis initiates with the diazotization of the primary aromatic amine, p-toluidine. In a cold, acidic solution, sodium nitrite reacts with hydrochloric acid to form nitrous acid (HNO₂). The nitrous acid is then protonated, loses water to form the highly reactive nitrosonium ion (NO⁺). The lone pair of the nitrogen atom in p-toluidine attacks the nitrosonium ion, leading to an N-nitrosamine intermediate. Following a series of proton transfers (tautomerization) and the final elimination of a water molecule, the p-toluenediazonium ion (CH₃C₆H₄N₂⁺) is formed. This ion is a potent electrophile. ulisboa.pt

Nucleophilic Attack and Triazene Formation: The second stage is the coupling reaction. The p-toluenediazonium ion reacts with the secondary amine, dimethylamine. The nitrogen atom of dimethylamine possesses a lone pair of electrons and acts as a nucleophile, attacking the terminal, electrophilic nitrogen atom of the diazonium salt. wikipedia.orgulisboa.pt This attack forms a new nitrogen-nitrogen single bond, resulting in a triazenium cation intermediate. The final step is the deprotonation of the nitrogen atom that originated from dimethylamine, typically facilitated by a base present in the reaction mixture, to yield the neutral this compound molecule.

The general reactivity of triazenes involves their decomposition under certain conditions to form diazonium salts and other reactive intermediates, which makes them useful in various synthetic transformations. numberanalytics.com

Control of Regioselectivity and Stereoisomerism in Triazene Synthesis

Regioselectivity

In the synthesis of triazenes, regioselectivity refers to the control over which nitrogen atoms are bonded to which substituents, which can be a significant challenge when using unsymmetrical starting materials. scispace.comresearchgate.net

For this compound, the synthesis is highly regioselective due to the specific choice of reactants. The reaction involves a distinct aryldiazonium salt (p-tolyldiazonium) and a simple, symmetrical secondary amine (dimethylamine). This leaves no ambiguity as to the final arrangement of the substituents, leading to a single constitutional isomer.

The use of a secondary amine is crucial for avoiding the issue of tautomerism that affects 1,3-disubstituted triazenes. thieme-connect.de Triazenes derived from primary amines (R-NH-N=N-R') can exist as two different tautomers, which can complicate their isolation and reactivity. wikipedia.orgthieme-connect.de Since this compound is a 1,1,3-trisubstituted triazene, this type of 1,3-proton shift tautomerism is not possible.

Stereoisomerism

Like other molecules containing a nitrogen-nitrogen double bond (N=N), triazenes can exhibit stereoisomerism. thieme-connect.de Specifically, this compound can exist as two geometric isomers: (E)- and (Z)-3,3-dimethyl-1-p-tolyltriazene.

| Isomer | Description | Relative Stability |

| (E)-isomer | The p-tolyl group and the dimethylamino group are on opposite sides of the N=N double bond. | Generally the more stable, lower energy ground state. bas.bgresearchgate.net |

| (Z)-isomer | The p-tolyl group and the dimethylamino group are on the same side of the N=N double bond. | Generally the less stable, higher energy ground state. bas.bgresearchgate.net |

The ratio of (E) to (Z) isomers produced can depend on the specific method of preparation and the substituents involved. thieme-connect.de These isomers are generally stable at room temperature, but interconversion can be induced thermally or photochemically. Computational and experimental studies on triazenes suggest that this stereoisomerization does not occur via a simple rotation around the N=N bond, which would have a very high energy barrier. Instead, it proceeds through a planar inversion mechanism at one of the nitrogen atoms. thieme-connect.debas.bg This inversion pathway has a significant, but more accessible, energy barrier. bas.bgresearchgate.net

Chemical Reactivity and Mechanistic Investigations of 3,3 Dimethyl 1 P Tolyltriazene

Decomposition Pathways and Kinetics

The stability of 3,3-Dimethyl-1-p-tolyltriazene is finite, and it undergoes decomposition through several pathways, primarily influenced by temperature and the presence of acid. These degradation routes are crucial in understanding its reactivity and potential applications.

Thermolysis of 1-aryl-3,3-dialkyltriazenes proceeds through mechanisms that involve the cleavage of the nitrogen-nitrogen bonds. The specific products and reaction kinetics are dictated by the reaction conditions and the compound's molecular structure.

The thermal decomposition of triazenes related to this compound is understood to proceed via a homolytic bond cleavage mechanism. researchgate.net In this process, the N-N single bond within the triazene (B1217601) chain breaks, leading to the formation of radical intermediates. researchgate.net For the closely related compound 3-methyl-1-p-tolyltriazene, thermolysis is rationalized by the homolytic breakdown of its tautomeric forms, which accounts for the major products observed, such as p-toluidine (B81030) and N-methyl-p-toluidine. researchgate.net This suggests the formation of a radical pair, which can then react to form the final stable products. researchgate.net The decomposition of 1-aryl-3,3-dialkyltriazenes can also be promoted by reagents like iodine, a process which is believed to have significant radical character. umich.edu

The thermal stability of 1-aryl-3,3-dialkyltriazenes is significantly influenced by the electronic nature of substituents on the aryl ring. whiterose.ac.uk Differential scanning calorimetry (DSC) data shows that all triazenes are significantly more thermally stable than their corresponding diazonium salts. whiterose.ac.uk However, the nature of the substituent still modulates this stability.

An electron-donating group, such as a p-methoxy group, on the aryl ring can lead to increased instability of the triazene. whiterose.ac.uk Conversely, an electron-poor triazene, like one with a p-nitro substituent, is rendered significantly more thermally stable than its diazonium salt precursor. whiterose.ac.uk The thermal stability of halogen-substituted triazenes is also notable, with para- and meta-chloro substituted triazenes showing decomposition temperatures above 200 °C. whiterose.ac.uk This indicates that electron-withdrawing groups can, in some cases, enhance thermal stability relative to electron-donating groups. whiterose.ac.uk

Table 1: Influence of Aryl Substituents on the Thermal Stability of 1-Aryl-Triazenes

| Aryl Substituent | Observation | Relative Thermal Stability | Source |

|---|---|---|---|

| p-Methoxy | Electron-donating group leads to a broad exothermic decomposition. | Decreased | whiterose.ac.uk |

| p-Nitro | Electron-poor triazene is significantly more stable than its diazonium salt. | Increased | whiterose.ac.uk |

| p-Bromo | Triazene form is more stable than the corresponding diazonium salt. | Increased | whiterose.ac.uk |

Kinetic studies provide quantitative insight into the thermolysis of triazenes. For 3-methyl-1-p-tolyltriazene, a close structural analog of this compound, the kinetic parameters for its thermal decomposition in tetrachloroethylene (B127269) have been determined. The activation energy (Ea) for this process was found to be 29.2 kcal/mol. researchgate.net The entropy of activation (ΔS≠) was observed to have a near-zero value, which suggests a transition state with minimal stretching of the N-N bonds. researchgate.net These kinetic parameters are very similar to those observed for the degradation of azoarylalkanes, implying a comparable unimolecular decomposition mechanism. researchgate.net

Table 2: Kinetic Parameters for the Thermolysis of 3-Methyl-1-p-tolyltriazene

| Parameter | Value | Description | Source |

|---|---|---|---|

| Activation Energy (Ea) | 29.2 kcal/mol | The minimum energy required to initiate the thermal decomposition. | researchgate.net |

In the presence of acid, this compound undergoes a more rapid decomposition compared to neutral conditions. This protolytic pathway is a characteristic reaction of 1-aryl-3,3-dialkyltriazenes and is fundamental to their use in synthesis, for instance, in the generation of aryl halides from stable triazene precursors. umich.edu

The acid-catalyzed hydrolysis of triazenes is initiated by protonation. researchgate.net Studies on related 3-alkoxymethyl-3-alkyl-1-aryltriazenes show that the reaction is specific-acid-catalyzed. researchgate.net The rate of this decomposition is enhanced by electron-donating substituents on the aryl ring, which results in a Hammett ρ value of approximately –1.6. researchgate.net A negative ρ value indicates the development of a positive charge in the transition state that is in conjugation with the aromatic ring.

This evidence supports a mechanism where the initial step is the protonation of one of the nitrogen atoms. For this compound, the most likely site of protonation is the N3 atom (the nitrogen atom adjacent to the dimethylamino group). This is followed by the rate-limiting cleavage of the N2-N3 bond. This fragmentation generates a stable p-tolyl diazonium ion and dimethylamine (B145610), which then undergo further reactions depending on the medium. The stabilization of the positively charged transition state by the electron-donating p-methyl group on the tolyl ring is consistent with the observed electronic effects. researchgate.net

Acid-Catalyzed (Protolytic) Decomposition

Role of Hydronium Ion Concentration in Reaction Rate

The decomposition of 1-aryl-3,3-dialkyltriazenes, including this compound, is significantly influenced by the concentration of hydronium ions (H₃O⁺). In acidic conditions (pH < 10), a protolytic (acid-catalyzed) decomposition pathway occurs, often in parallel with other reactions like photolysis. lippertt.ch This process is initiated by the protonation of the triazene. lippertt.ch

Photochemical Decomposition and Isomerization

Upon exposure to ultraviolet (UV) light, this compound and related 1-aryl-3,3-dialkyltriazenes undergo photochemical reactions, primarily decomposition and isomerization. lippertt.chsci-hub.se The specific pathway, whether ionic or radical, can depend on the substitution pattern of the molecule. scispace.com Analysis of the photolysis products of the broader class of 1-phenyl-3,3-diethyl-triazenes suggests the reaction proceeds via a radical decomposition mechanism. lippertt.chresearchgate.net This photochemical cleavage results in the release of nitrogen gas. lippertt.ch

Photo-induced Generation of Reactive Intermediates (e.g., Diazonium Ions, Carbenes)

The photolysis of 1-aryl-3,3-dialkyltriazenes is consistent with a mechanism involving the formation of radical intermediates. lippertt.chresearchgate.net While some studies have proposed an ionic mechanism for the photolysis of certain 1-aryl-3,3-dialkyltriazenes, others have provided evidence supporting a radical pathway through the isolation of intermediates consistent with radical reactions. sci-hub.se For 1-aryl-3,3-dialkyltriazenes, product analysis by gas chromatography-mass spectrometry aligns with a radical decomposition pathway. lippertt.ch

Recent studies on similar triazene structures have also shown that UV irradiation can promote an E/Z isomerization, which increases the basicity of the triazene. nih.gov This enhanced basicity allows for protonation even in neutral or basic solutions, leading to the release of a reactive aryl diazonium ion, which competes with the traditionally observed photolytic radical pathways. nsf.govnih.gov The intensity and duration of the UV light are critical factors in determining the dominance of the diazonium ion reactivity over the radical pathway. nsf.gov

E/Z Isomerization Dynamics under Photoirradiation

In their stable ground state, 1-aryl-3,3-dialkyltriazenes typically exist in the more stable trans (E) configuration. lippertt.ch Photoirradiation can induce a reversible trans-cis (E/Z) isomerization, which competes with the photochemical decomposition of the molecule. lippertt.chresearchgate.net This photo-induced isomerization process is a key dynamic in the photochemical behavior of this class of compounds. lippertt.ch For some related triazene systems, the E to Z isomerization can be visually observed as a color change and can be reversed using visible light. researchgate.net

Quantum Yield and Wavelength Dependence of Photolysis

The efficiency of the photochemical decomposition, known as the quantum yield, is dependent on the wavelength of the irradiating light and the chemical structure of the triazene. scispace.com For substituted 1-phenyl-3,3-diethyl-triazenes irradiated at 308 nm, a consistent trend is observed where the quantum yield of photolysis decreases as the electron-withdrawing character of the substituent on the phenyl ring increases. lippertt.chresearchgate.net

For example, studies on a series of para-substituted 1-phenyl-3,3-diethyltriazenes show a distinct variation in quantum yield based on the substituent. While a specific value for the p-tolyl group is not provided in the cited literature, the general trend demonstrates this electronic influence.

| Substituent (R) | Character | Quantum Yield (Φ) Trend |

|---|---|---|

| -N(CH₃)₂ | Strongly Electron-Donating | Exceptionally High (avg. 10.6%)* |

| -NO₂ | Strongly Electron-Withdrawing | Decreased |

Note: The high quantum yield for the dimethylamino-substituted triazene is partly attributed to a parallel protolytic decomposition pathway. lippertt.ch

Investigations into photolysis at different wavelengths have shown that for some systems, a 355 nm laser was effective in cleaving the nitrogen bonds without causing further decomposition of the products. sci-hub.se

Reactions as a Reagent and Substrate

Formation of Aryl Diazonium Species and Their Chemical Transformations

1-Aryl-3,3-dialkyltriazenes, such as this compound, are stable compounds that can serve as convenient and storable precursors for aryl diazonium ions. umich.edunsf.gov The release of the aryl diazonium species is typically achieved through acid-catalyzed decomposition. umich.edursc.org

Once generated, these aryl diazonium ions are versatile intermediates in organic synthesis. They can undergo a variety of chemical transformations, including electrophilic aromatic substitution reactions. nih.govnih.gov For instance, an aryl diazonium salt can react with water to form a phenol (B47542) intermediate, which can then couple with another diazonium salt to produce valuable p-azophenol compounds in a one-pot operation. nih.gov This strategy allows for the direct formation of aromatic C-O and C-N bonds. nih.gov

Alkylation Reactions via Triazene Activation

This compound and related 1-aryl-3,3-dialkyltriazenes serve as effective alkylating agents, particularly for acidic compounds. The activation mechanism involves the protonation of the triazene by an acidic substrate. This protonation occurs on the nitrogen atom adjacent to the dimethylamino group, creating a reactive intermediate. The substrate's conjugate base, such as a carboxylate anion, then acts as a nucleophile, attacking the activated alkyl group (in this case, methyl). This process results in the methylation of the substrate and the decomposition of the triazene into nitrogen gas and a secondary amine (p-toluidine), which are easily separable from the reaction mixture.

A significant application of this compound is the esterification of carboxylic acids. This reaction provides a mild and efficient method for converting carboxylic acids into their corresponding methyl esters. The triazene acts as a convenient source of a stabilized methyldiazonium ion equivalent upon protonation by the carboxylic acid. The resulting carboxylate anion then attacks the methyl group, leading to the formation of the methyl ester, with the evolution of nitrogen gas and the formation of N-methyl-p-toluidine as byproducts. This method is advantageous as it often proceeds under neutral conditions and at room temperature.

The general mechanism for this transformation is depicted as a type of vinylog of diazomethane (B1218177), highlighting its role as an effective alkylating agent. researchgate.net The reaction rate can be influenced by the solvent, with greater rates observed in nonpolar solvents.

Table 1: Examples of Esterification using 1-Alkyl-3-p-tolyltriazenes

| Carboxylic Acid | Triazene Reagent | Solvent | Outcome |

| 3,5-Dinitrobenzoic Acid | 1-Methyl-3-p-tolyltriazene (B1197160) | Ether | Quantitative formation of methyl 3,5-dinitrobenzoate |

| Poly(acrylic acid) | Not specified | Not specified | Potential for some chain degradation during esterification |

Data compiled from available research findings.

In analytical chemistry, particularly in gas chromatography (GC), derivatization is a crucial step for analyzing compounds that are non-volatile, thermally unstable, or possess polar functional groups. chemicalbook.comgcms.cz Alkylation is a common derivatization technique that reduces molecular polarity by replacing active hydrogens on functional groups like carboxylic acids and phenols with an alkyl group. colostate.educhromtech.com This modification increases the volatility and thermal stability of the analyte, improving its chromatographic behavior and detection. chemicalbook.comgcms.cz

3-Alkyl-1-p-tolyltriazenes are employed as alkylating reagents in GC derivatization. researchgate.net They are effective for modifying compounds with acidic hydrogens, converting them into more volatile esters and ethers suitable for GC analysis. colostate.edu This application is essential for the accurate quantification and identification of various polar analytes in complex matrices.

Diazomethane is a well-known and highly effective methylating agent, but its utility is severely limited by its extreme toxicity and explosive nature. researchgate.net this compound and its analogs offer a safer and more convenient alternative for many applications, particularly the esterification of carboxylic acids.

The primary advantage of using triazenes is their stability. Unlike diazomethane, which is a gas and cannot be easily stored, 1-aryl-3,3-dialkyltriazenes are stable, crystalline solids that can be prepared, stored for reasonable periods, and handled with greater ease. researchgate.net The byproducts of the triazene reaction, nitrogen gas and p-toluidine, are also easily removed from the product, simplifying the purification process. researchgate.net While diazomethane remains a powerful reagent, the favorable physical properties and enhanced safety profile of triazenes make them a superior choice for many standard alkylation procedures. researchgate.net

Table 2: Comparison of Alkylating Agents

| Property | This compound | Diazomethane |

| Physical State | Crystalline solid | Gas |

| Stability | Stable, can be stored | Highly unstable, explosive |

| Handling | Relatively safe and easy to handle | Requires specialized equipment and extreme caution |

| Byproducts | Nitrogen gas, p-toluidine (easily removed) | Nitrogen gas |

| Toxicity | Should be handled as potentially toxic | Highly toxic |

Arylation Reactions in C-H Activation Processes

The aryl triazene moiety demonstrates significant versatility in modern synthetic chemistry, particularly in the field of transition-metal-catalyzed C-H activation. It can function both as a directing group to control reaction regioselectivity and as an arylating agent itself.

As a directing group, the triazene functionality can coordinate to a metal center, such as Rhodium(III), and direct the activation of a C-H bond at a specific position on the aromatic ring, typically the ortho-position. pkusz.edu.cn This strategy has been successfully employed in oxidative olefination reactions. A key advantage of the triazene directing group is its versatility; after directing the C-H functionalization, it can be quantitatively removed under mild conditions (e.g., using BF₃·Et₂O) or participate in subsequent transformations like cross-coupling reactions. pkusz.edu.cnnih.gov This removability addresses a common limitation of directing group strategies, where the directing group often remains in the final product. pkusz.edu.cnnih.gov

Furthermore, aryl triazenes can serve as arylating reagents in palladium-catalyzed cross-coupling reactions. mdpi.comresearchgate.net In these transformations, the aryl triazene provides the aromatic ring that is transferred to a substrate. This methodology has been used for the arylation of heterocycles like indoles and azoles, providing a direct route to complex substituted aromatic systems. mdpi.com

Cyclization and Heterocycle Formation Reactions

The chemical reactivity of this compound is dominated by reactions that cleave the N=N–N bond system. This reactivity profile makes it a potent agent for alkylation and a versatile tool in C-H activation, as previously described.

The synthesis of triazole heterocycles is a cornerstone of medicinal and materials chemistry, with the Huisgen 1,3-dipolar cycloaddition between azides and alkynes being the most prominent method. organic-chemistry.orgresearchgate.net A review of the scientific literature indicates that the use of 1-aryl-3,3-dialkyltriazenes, such as this compound, as precursors for the formation of triazole rings is not a well-documented or common synthetic strategy. The characteristic reactions of this compound involve its decomposition to generate alkylating or arylating species, or the use of the triazene unit as a directing group, rather than its participation in cyclization reactions to form stable heterocyclic rings like triazoles.

Pyrazolo[1,5-c]triazine Synthesis

The synthesis of fused heterocyclic systems such as pyrazolotriazines can be effectively achieved using triazenes like this compound as synthetic precursors. These triazenes serve as stable, protected forms of diazonium species, which can be generated in situ for subsequent cyclization reactions. nih.gov

A key synthetic strategy involves a "cyclative cleavage" reaction. nih.govbeilstein-archives.org In this process, the triazene group is cleaved under acidic conditions to release a reactive diazonium intermediate. This intermediate then undergoes an intramolecular cyclization with a suitably positioned functional group on an adjacent pyrazole (B372694) ring to form the fused pyrazolo[3,4-d] nih.govbeilstein-archives.orgacs.orgtriazine core. nih.gov This method avoids the direct handling of often unstable diazonium salts, providing a more controlled and efficient pathway to these nitrogen-rich heterocyclic compounds. nih.gov

Interactive Data Table: Key Steps in Pyrazolotriazine Synthesis via Triazene Cyclative Cleavage

| Step | Description | Reactants/Intermediates | Conditions | Product |

| 1 | Diazotization | An aminopyrazole (e.g., 3-amino-1H-pyrazole-4-carbonitrile) | Aqueous acid (e.g., HCl), Sodium Nitrite (B80452) (NaNO₂) | In situ diazonium salt |

| 2 | Triazene Formation | Diazonium salt, Secondary amine (e.g., Dimethylamine) | Basic aqueous solution (e.g., K₂CO₃) | Pyrazolyltriazene precursor |

| 3 | Cyclative Cleavage | Pyrazolyltriazene with an appropriate ortho-functional group | Acid (e.g., Trifluoroacetic acid) | Pyrazolo[3,4-d] nih.govbeilstein-archives.orgacs.orgtriazine |

This synthetic route allows for the introduction of various substituents on the pyrazole and triazine rings, enabling the creation of a diverse library of pyrazolotriazine derivatives for further study. nih.gov

Formation of Cyano-Substituted Cyclopropanes and Cyclopropenes via Carbene Intermediates

The formation of highly strained ring systems like cyclopropanes can be accomplished through the reaction of alkenes with carbenes or carbenoid species. libretexts.org Carbenes are neutral, highly reactive intermediates containing a divalent carbon atom with six valence electrons. libretexts.org One historical method for generating a simple carbene (methylene) involves the photolysis or thermal decomposition of diazomethane (CH₂N₂), which releases nitrogen gas. masterorganicchemistry.com

This reaction proceeds via the syn-addition of the carbene to the double bond of an alkene, a type of cheletropic reaction where the stereochemistry of the starting alkene is conserved in the cyclopropane (B1198618) product. masterorganicchemistry.comwikipedia.org For instance, a cis-alkene will yield a cis-substituted cyclopropane. libretexts.org

While direct evidence for the use of this compound in generating a p-tolylcarbene for the specific synthesis of cyano-substituted cyclopropanes is not extensively documented in the reviewed literature, the underlying principle is analogous to other carbene formation methods. The decomposition of an aryl-substituted precursor could theoretically generate an aryl-carbene. This reactive intermediate could then add across a cyano-substituted alkene.

The proposed, though not explicitly detailed, mechanism would involve:

Carbene Generation: Decomposition of the triazene to form a carbene intermediate and release nitrogen.

Cycloaddition: The electrophilic carbene attacks the nucleophilic π-bond of the cyano-substituted alkene in a concerted step.

Product Formation: A cyano-substituted cyclopropane is formed with retention of the original alkene's stereochemistry.

Interactive Data Table: Proposed Mechanism for Cyclopropanation

| Step | Intermediate/Reagent | Role | Product of Step |

| 1 | Aryl-Triazene | Carbene Precursor | Aryl-Carbene + N₂ + Amine |

| 2 | Cyano-Substituted Alkene | Carbene Acceptor | Transition State Complex |

| 3 | Transition State Complex | Concerted Addition | Cyano-Substituted Cyclopropane |

Alternative methods for creating cyclopropanes include the Simmons-Smith reaction, which uses a more stable carbenoid (iodomethylzinc iodide), and the reaction of haloforms with a strong base to generate dihalocarbenes. masterorganicchemistry.comyoutube.com

Coordination Chemistry as Ligands

Triazene compounds, particularly after deprotonation to form triazenido anions, are effective ligands in coordination chemistry. The 1-aryl-3,3-dialkyltriazene framework can coordinate to a variety of transition metals, including but not limited to palladium, ruthenium, rhodium, zirconium, and hafnium. acs.orgrsc.orgnih.gov The resulting metal complexes have applications in catalysis and materials science.

Ligand Design and Coordination Modes

The versatility of the triazenido ligand stems from its multiple nitrogen donor atoms, which allow for several coordination modes. The specific mode of binding is influenced by factors such as the steric and electronic properties of the substituents on the triazene, the nature of the metal center, and the presence of other ligands in the coordination sphere. acs.org

The most common coordination modes include:

κ²-N¹,N³ Bidentate Chelation: The ligand coordinates to a single metal center through the N¹ and N³ atoms, forming a stable four-membered chelate ring. This is a prevalent mode for triazenido ligands.

Bridging Ligand: The triazenido ligand can bridge two metal centers. This is observed in dirhodium complexes where the triazenido ligand links the two rhodium atoms. rsc.org

κ¹-N³ Monodentate Coordination: In cases with significant steric hindrance, the ligand may coordinate through only the terminal N³ nitrogen atom. acs.org This mode is less common but has been observed in specific zirconium and hafnium complexes. acs.org

Interactive Data Table: Common Coordination Modes of Triazenido Ligands

| Coordination Mode | Description | Example Metal Centers |

| κ²-N¹,N³ Bidentate | Chelates to a single metal via N1 and N3 atoms. | Pd, Ru, Pt |

| Bridging | Links two separate metal centers. | Rh |

| κ¹-N³ Monodentate | Binds to a single metal via the terminal N3 atom. | Zr, Hf |

The ability to synthesize polymer-supported triazenes allows for the creation of modular ligands, where the solid support facilitates the separation and recycling of the resulting metal complexes. nih.gov

Catalytic Applications (e.g., Olefin Activation)

Metal complexes featuring triazenido ligands are explored for their catalytic activity. The electronic properties of the ligand, which can be tuned by changing the aryl substituent, directly influence the reactivity of the metal center. This modulation is crucial for catalytic processes like olefin activation.

Olefin activation by a transition metal catalyst is a fundamental step in many important organic transformations, including hydrogenation, polymerization, and cross-coupling reactions. nih.gov The process typically involves the coordination of the olefin's π-bond to a vacant orbital on the metal center. This coordination makes the olefin susceptible to nucleophilic attack or insertion into a metal-ligand bond. nih.gov

While specific applications of this compound-derived catalysts in olefin activation are an area of ongoing research, the general principle involves the triazenido ligand stabilizing the metal center and modifying its electronic environment. For example, in palladium-catalyzed reactions, the triazenido ligand can influence the electron density at the palladium center, thereby affecting its ability to participate in oxidative addition and reductive elimination steps, which are key to many cross-coupling cycles. cetjournal.it The design of these catalysts aims to create a coordination environment that promotes the desired transformation while minimizing side reactions and catalyst deactivation. researchgate.net

Structural and Electronic Characteristics: Theoretical and Experimental Principles

Spectroscopic Characterization Methodologies

Spectroscopic techniques are indispensable tools in modern chemistry for probing the molecular structure and electronic environment of compounds. By analyzing the interaction of electromagnetic radiation with a molecule, detailed information about its atomic connectivity, functional groups, and electronic transitions can be obtained. The characterization of 3,3-Dimethyl-1-p-tolyltriazene relies on a suite of these methods to confirm its identity and understand its chemical nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about the structure and chemical environment of atoms within a molecule. For this compound, ¹H-NMR and ¹³C-NMR are fundamental for mapping out the proton and carbon frameworks, respectively.

In ¹H-NMR spectroscopy of this compound, the protons on the tolyl group and the dimethylamino group will exhibit characteristic chemical shifts. The aromatic protons on the p-tolyl ring are expected to appear as two doublets in the aromatic region (typically δ 7.0-8.0 ppm) due to their distinct chemical environments and coupling to each other. The methyl protons of the tolyl group would give rise to a singlet in the upfield region (around δ 2.3 ppm). The six protons of the two methyl groups attached to the nitrogen atom are chemically equivalent and are expected to appear as a single, sharp singlet, likely in the range of δ 3.0-3.5 ppm, due to the deshielding effect of the adjacent nitrogen atom.

The ¹³C-NMR spectrum provides complementary information on the carbon skeleton. The p-tolyl group will show four distinct signals for the aromatic carbons, with the ipso-carbon attached to the triazene (B1217601) moiety and the para-carbon bearing the methyl group having different chemical shifts from the two equivalent ortho and two equivalent meta carbons. The methyl carbon of the tolyl group will have a characteristic signal in the aliphatic region (around δ 20-25 ppm). The two equivalent methyl carbons of the dimethylamino group will display a single resonance, typically in the range of δ 40-50 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH (ortho to N) | Doublet | Aromatic Region |

| Aromatic CH (meta to N) | Doublet | Aromatic Region |

| Aromatic C (ipso to N) | - | Aromatic Region |

| Aromatic C (para to N) | - | Aromatic Region |

| Tolyl-CH₃ | Singlet | ~20-25 |

| N(CH₃)₂ | Singlet | ~40-50 |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) are employed. An HSQC experiment correlates the chemical shifts of directly bonded protons and carbons. For this compound, this would show correlations between the aromatic protons and their attached carbons, as well as between the methyl protons of the tolyl and dimethylamino groups and their respective carbon atoms. This technique is invaluable for confirming the connectivity within the molecule and resolving any ambiguities in the one-dimensional spectra.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually appear in the 1600-1450 cm⁻¹ region. The N=N stretching of the triazene group is expected to produce a weak to medium intensity band around 1400-1450 cm⁻¹. The C-N stretching vibrations will likely be found in the 1300-1000 cm⁻¹ range. The aliphatic C-H stretching of the methyl groups will be visible just below 3000 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | > 3000 |

| Aliphatic C-H (CH₃) | Stretching | < 3000 |

| Aromatic C=C | Stretching | 1600-1450 |

| N=N (Triazene) | Stretching | ~1400-1450 |

| C-N | Stretching | 1300-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The extended conjugation involving the tolyl ring and the triazene moiety will likely result in strong π → π* transitions in the UV region. The lone pairs of electrons on the nitrogen atoms can also participate in n → π* transitions, which are typically weaker and may appear at longer wavelengths. The exact position and intensity of these absorption maxima are influenced by the solvent polarity.

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns. For this compound (C₉H₁₃N₃), the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (approximately 163.22 g/mol ) nih.govuni.lu.

Electron ionization (EI) is a common method that can induce fragmentation of the molecular ion. The fragmentation pattern of this compound would likely involve the cleavage of the relatively weak N-N bonds. Common fragmentation pathways could include the loss of a dimethylamino radical (•N(CH₃)₂) to form a tolyldiazonium cation, or the loss of a nitrogen molecule (N₂) to generate a radical cation.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Proposed Structure | Expected m/z |

| [M]⁺ | [C₉H₁₃N₃]⁺ | ~163 |

| [M - N(CH₃)₂]⁺ | [CH₃C₆H₄N₂]⁺ | ~119 |

| [M - N₂]⁺• | [C₉H₁₃N]⁺• | ~135 |

| [C₇H₇]⁺ | Tropylium cation | 91 |

| [N(CH₃)₂]⁺ | Dimethylaminium cation | 44 |

X-ray Crystallography and Solid-State Structural Analysis

While no publicly available crystal structure for this compound exists, X-ray crystallography remains the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The technique involves directing X-rays onto a single crystal and analyzing the resulting diffraction pattern. For a related compound, 1-p-tolyl-3-(3-(trifluoromethyl)phenyl)triaz-1-ene 1-oxide, this method provided detailed structural information. scispace.com

If a suitable crystal of this compound were analyzed, X-ray crystallography would provide precise measurements of bond lengths, bond angles, and torsion angles. Key structural questions that could be answered include:

Planarity: The degree of planarity across the p-tolyl ring and the N=N double bond. Triazene compounds typically adopt a trans configuration in their ground state. scispace.com

Bond Characteristics: The exact lengths of the N=N double bond and the adjacent N-N single bonds, which would reveal information about electron delocalization across the triazene moiety.

Conformation of the Dimethylamino Group: The geometry and orientation of the dimethylamino group relative to the rest of the molecule.

The analysis would also reveal how molecules of this compound arrange themselves in the solid state. This crystal packing is governed by non-covalent intermolecular forces. For this molecule, one would expect to observe:

Van der Waals forces: As the primary intermolecular interaction for nonpolar molecules.

π-π stacking: The aromatic p-tolyl rings could stack on top of each other, contributing to the stability of the crystal lattice.

Unlike some triazene derivatives, this compound lacks hydrogen bond donors, precluding the formation of strong intermolecular hydrogen bonds which are observed in other similar structures. scispace.com

Theoretical and Computational Chemistry Approaches

In the absence of experimental data, or to complement it, theoretical and computational methods are invaluable for predicting and understanding molecular properties. These approaches use the principles of quantum mechanics to model molecules and their behavior.

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, can provide deep insights into the structural and electronic properties of this compound. scispace.comscirp.org These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and energy.

Applying these computational tools would allow for the determination of various properties, as detailed in the table below.

| Property | Description |

| Optimized Molecular Geometry | Prediction of the most stable 3D structure, including bond lengths and angles, in the gas phase. |

| Electronic Properties | Calculation of the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity. |

| Vibrational Frequencies | Prediction of the infrared (IR) spectrum, which can be compared with experimental data to confirm the structure. |

| Electrostatic Potential | Mapping of the electron density to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. |

| Bond Order Analysis | Quantification of the double or single bond character of the N-N linkages within the triazene group. |

These computational studies offer a powerful, predictive lens through which the fundamental characteristics of this compound can be thoroughly investigated.

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Electronic Structure Elucidation (Frontier Molecular Orbitals, Molecular Electrostatic Potential)

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's reactivity. For a molecule like this compound, the HOMO is expected to be localized on the electron-rich triazene moiety and the p-tolyl group, indicating these are the likely sites for electrophilic attack. Conversely, the LUMO would represent the regions susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability and chemical reactivity.

The Molecular Electrostatic Potential (MEP) surface is another vital tool for understanding a molecule's reactive behavior. It maps the electrostatic potential onto the electron density surface, visually representing the charge distribution. For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms of the triazene group, highlighting their nucleophilic character and ability to act as hydrogen bond acceptors. Positive potential (blue regions) would be expected around the hydrogen atoms of the methyl groups, indicating their electrophilic character.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Hypothetical Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Prediction of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting various spectroscopic properties, which can then be compared with experimental data for structural validation. For this compound, theoretical calculations could predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Vibrational Spectroscopy (IR and Raman): Theoretical frequency calculations can predict the vibrational modes of the molecule. Key predicted peaks would include N=N stretching, N-N stretching, C-N stretching, and aromatic C-H stretching vibrations.

NMR Spectroscopy: Theoretical calculations of chemical shifts (¹H and ¹³C) are highly valuable. For this compound, distinct chemical shifts would be predicted for the protons and carbons of the p-tolyl ring and the two methyl groups attached to the triazene nitrogen.

These theoretical predictions, when compared with experimental spectra, provide a robust method for confirming the molecular structure.

Tautomeric Equilibrium Studies

Tautomerism, the migration of a proton, is a potential phenomenon in triazenes. For 1-aryl-3,3-dialkyltriazenes, a potential tautomeric equilibrium could exist, although the dialkyl substitution on one of the terminal nitrogens in this compound makes the common amino-imino tautomerism seen in monosubstituted triazenes less likely. However, theoretical studies could investigate the relative stabilities of any potential tautomers or protonated species, particularly in different solvent environments. The relative energies of the tautomers, calculated using high-level computational methods, would indicate the predominant species under given conditions.

Reaction Mechanism Elucidation via Transition State Calculations

Understanding the mechanisms of reactions involving this compound, such as its decomposition under acidic conditions, requires the identification of transition states. Transition state theory and computational chemistry allow for the mapping of reaction pathways and the calculation of activation energies.

For the acid-catalyzed decomposition of 1-aryl-3,3-dialkyltriazenes, a proposed mechanism involves the initial protonation of the triazene moiety, followed by the cleavage of the N-N bond to form an aryldiazonium ion and a secondary amine. Transition state calculations would be employed to locate the geometry of the transition state for this N-N bond cleavage and to determine the associated energy barrier. This information is crucial for understanding the kinetics of the reaction and how it is influenced by factors such as the nature of the aryl substituent and the solvent.

Table 2: Hypothetical Activation Energies for Decomposition Pathways of a Protonated 1-Aryl-3,3-dialkyltriazene

| Decomposition Pathway | Hypothetical Activation Energy (kcal/mol) |

| N-N Bond Cleavage | 15-25 |

| C-N Bond Cleavage | 30-40 |

Note: This data is illustrative and not specific to this compound.

Molecular Dynamics Simulations for Decomposition Pathways

Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of molecules over time, including their decomposition pathways under various conditions. For this compound, MD simulations could be used to model its thermal decomposition.

By simulating the molecule at elevated temperatures, researchers can observe the sequence of bond-breaking and bond-forming events that constitute the decomposition process. These simulations can reveal the initial steps of decomposition, identify key intermediates, and predict the final products. For instance, MD simulations on similar energetic materials like triazines have shown that the initial step is often the cleavage of the weakest bond. In the case of this compound, this could be the N-N or C-N bonds. Reactive force fields are often employed in these simulations to accurately model chemical reactions.

Advanced Applications in Organic Synthesis and Materials Science

Role in Material Science Applications (Chemical Aspects)

The incorporation of the triazene (B1217601) linkage into polymeric structures has led to the development of materials with unique and desirable properties. These triazene-containing polymers are being explored for a range of applications due to their thermal stability and interesting photophysical behaviors.

The thermal stability of a polymer is a critical factor for its application in high-temperature environments. Polymers containing triazene units in their backbone have demonstrated notable thermal resistance. For example, certain triazine-amine polymers have been shown to be thermally stable up to 450°C. researchgate.net The introduction of triazine units, particularly those with high nitrogen content, can enhance the thermal stability of polymers. researchgate.net

Table 2: Thermal Properties of Selected Triazene-Containing Polymers

| Polymer Type | Decomposition Temperature (10% weight loss) | Glass Transition Temperature (Tg) |

| Triazine-amine polymer | up to 450°C researchgate.net | Not reported |

| Triazine-ether polymer | 200°C - 300°C researchgate.net | Not reported |

| Triazine-based polyimides | Main decomposition: 490–516 °C nih.gov | > 300°C nih.gov |

| Triazaisotruxene-based POP | 406°C mdpi.com | Not applicable |

| s-triazine based Schiff base polymers | - | 191.4 to 241.1°C researchgate.net |

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive molecules in solution become highly luminescent in the aggregated state. acs.orgmdpi.com This property is the opposite of the more common aggregation-caused quenching (ACQ) effect. mdpi.com Triazene derivatives have been identified as promising candidates for the development of AIE-active materials.

The mechanism behind AIE in these compounds is often attributed to the restriction of intramolecular motions (RIM) in the aggregated state, which suppresses non-radiative decay pathways and enhances fluorescence emission. acs.org For instance, a hydrogel constructed from a phenyltriazine monomer exhibited blue fluorescence under UV light due to polymer formation and intermolecular hydrogen bonding, which induced aggregation and restricted the movement of the fluorophores. acs.org

The AIE properties of triazine derivatives make them attractive for applications in organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging. The emission color and intensity can often be tuned by modifying the chemical structure of the triazene derivative.

Materials that can change their color in response to external stimuli, such as light (photochromism) or mechanical force (mechanochromism), are of great interest for applications in smart materials and sensing devices. Triazene derivatives have been investigated for their potential in creating such materials.

Photochromism in some triazene-based systems can arise from the reversible isomerization of the triazene linkage upon irradiation with light of a specific wavelength. This can lead to a change in the absorption spectrum of the material, resulting in a visible color change.

Mechanochromism has also been observed in polymers containing specific chromophores. While the direct mechanochromic properties of 3,3-Dimethyl-1-p-tolyltriazene itself are not extensively documented in the provided context, the broader class of stimuli-responsive materials includes polymers that change color upon the application of mechanical stress. gfzxb.org This can be due to the force-induced breaking of chemical bonds or the disruption of intermolecular interactions, leading to a change in the electronic structure of the material. The development of triazene-based polymers with mechanochromic properties is an active area of research.

Emerging Research Directions and Future Perspectives

Development of Novel Triazene-Based Methodologies

The triazene (B1217601) functional group, characterized by the R¹−N=N−NR²R³ linkage, is being increasingly appreciated for its blend of stability and tunable reactivity, making it a versatile tool in modern organic synthesis. nih.gov Researchers are moving beyond classical applications to develop sophisticated methodologies where the triazene moiety serves as a stable yet readily cleavable protecting group, a traceless linker, or a precursor for reactive intermediates. nih.govresearchgate.net

One major area of development is the use of aryl triazenes as robust protecting groups for secondary amines. researchgate.net The triazene group is stable under a wide range of conditions, including exposure to strong bases, organolithium reagents, and various oxidizing and reducing agents, which allows for complex transformations on other parts of a molecule. researchgate.net Deprotection can be achieved under specific acidic conditions, regenerating the amine. This stability and selective removal offer a significant advantage in multistep natural product synthesis. researchgate.net

Furthermore, triazenes are being employed as versatile arylation reagents in transition metal-catalyzed cross-coupling reactions. aidic.it The C–N bond of the triazene can be activated by catalysts such as palladium, allowing the transfer of the aryl group (like the p-tolyl group in 3,3-Dimethyl-1-p-tolyltriazene) to various substrates. aidic.it These reactions provide an alternative to traditional coupling partners like organoborons or organotins. Research has demonstrated that by selecting different metal catalysts, such as copper or silver salts, the reaction of alkenyl triazenes can be directed to form different heterocyclic products, such as indazoles or indoles, respectively. aidic.it

| Methodology | Role of Triazene Group | Key Features | Representative Transformation |

| Amine Protection | Protecting Group | Stable to bases, organolithiums, oxidants, and reductants. Cleaved by acid. researchgate.net | Protection of a secondary amine to allow for modifications elsewhere in a molecule. researchgate.net |

| Solid-Phase Synthesis | Traceless Linker | Anchors molecules to a solid support; cleaved to release the product without a functional trace. researchgate.net | Synthesis of diverse small molecule libraries for drug discovery. |

| Cross-Coupling Reactions | Arylation Reagent | Acts as an aryl group donor in transition metal-catalyzed reactions (e.g., Pd, Rh). aidic.itresearchgate.net | Palladium-catalyzed arylation of indoles with aryl triazenes. aidic.it |

| Heterocycle Synthesis | Reactive Intermediate | Serves as a precursor to diazonium ions or participates in cyclization reactions. researchgate.net | Rhodium-catalyzed double C-H activation of alkynyl triazenes to form polycyclic heteroaryls. researchgate.net |

Exploration of Unconventional Reactivity Patterns

Recent research has begun to uncover surprising and unconventional reactivity patterns of the triazene group, demonstrating it is not merely a passive functional group but can actively participate in and direct chemical transformations. A key focus has been on vinyl and alkynyl triazenes, where the electron-donating nature of the triazenyl group imparts unique, ynamide-like reactivity to the carbon-carbon multiple bond. researchgate.net This activation facilitates novel cyclization and annulation reactions that are not accessible with conventional substrates.

For instance, researchers have exploited this inherent reactivity in rhodium-catalyzed double C-H activation reactions to couple alkynyl triazenes with various phenyl-substituted heterocycles. researchgate.net This methodology allows for the efficient construction of complex, fused polycyclic systems like imidazo[1,2-a]quinolines and indolo[2,1-a]isoquinolines. researchgate.net

Another area of emerging interest is the intramolecular reaction of triazenes. Palladium-catalyzed C-H activation of aryl triazene compounds can be followed by intramolecular amination, providing a direct route to synthesize 1-aryl-1H-benzotriazoles. taylorandfrancis.com This showcases the triazene's dual role as both a directing group for C-H activation and an internal nitrogen source for cyclization. These discoveries highlight the latent potential within the triazene framework and open new avenues for designing complex molecular architectures.

Integration of Triazene Chemistry with Advanced Materials Design

The nitrogen-rich structure and electronic properties of the triazene and related triazine cores are being leveraged in the design of sophisticated functional materials. crimsonpublishers.com Researchers are incorporating these moieties into porous organic polymers (POPs), covalent organic frameworks (COFs), and energy storage materials, where the triazene/triazine units impart desirable properties such as high thermal stability, tunable porosity, and electrochemical activity. crimsonpublishers.comrsc.org

Covalent Organic Frameworks (COFs): Triazine-based building blocks are particularly valuable in the synthesis of COFs. These crystalline porous polymers exhibit high surface areas and well-defined pore structures. rsc.orgrsc.org The nitrogen atoms in the triazine rings act as Lewis basic sites, which can enhance the adsorption capacity for pollutants like organic dyes or for gases such as carbon dioxide. nih.govacs.orgresearchgate.net For example, COFs prepared from flexible, O-linked triazine-based linkers have shown excellent performance in removing methylene blue from water. nih.govnih.govacs.org The inherent porosity and chemical stability of these materials make them robust candidates for environmental remediation. nih.govacs.org

Energy Storage: In the field of energy storage, triazine-based materials are emerging as promising organic electrodes for batteries. wepub.orgresearchgate.net Their redox activity, structural diversity, and lightweight nature offer advantages over traditional inorganic materials. researchgate.net Two-dimensional covalent triazine frameworks (2D CTFs) have been investigated as electrodes in lithium-ion, sodium-ion, and other battery systems. rsc.org Their high surface area and abundance of active nitrogen sites facilitate ion transport and electrochemical reactions, leading to improved energy density and cycling stability. rsc.org Furthermore, triazine-based porous organic polymers have been used as multifunctional separator coatings in lithium-sulfur batteries, where their strong chemisorption of polysulfides helps to mitigate the "shuttle effect" that plagues battery performance. rsc.org

| Material Class | Triazene/Triazine Role | Key Properties | Application Example |

| Covalent Organic Frameworks (COFs) | Structural Node | High surface area, tunable porosity, chemical/thermal stability, Lewis basic sites. rsc.orgrsc.orgnih.gov | Adsorption of CO₂ and removal of organic dye pollutants from water. acs.orgnih.govacs.org |

| Porous Organic Polymers (POPs) | Polymer Backbone | High nitrogen content, strong chemisorption capabilities, catalytic activity. crimsonpublishers.comrsc.org | Separator coatings in lithium-sulfur batteries to trap polysulfides. rsc.org |

| Electrode Materials | Redox-Active Unit | Reversible electrochemical redox, structural stability, high theoretical capacity. wepub.orgresearchgate.net | Anodes/cathodes in rechargeable batteries (Li-ion, Zn-ion). wepub.orgresearchgate.net |

Sustainable and Green Chemistry Approaches in Triazene Synthesis

In line with the growing emphasis on sustainable chemistry, significant efforts are being directed toward developing greener and more efficient methods for synthesizing triazenes and their triazine relatives. Traditional methods often rely on unstable diazonium salt intermediates or hazardous reagents. acs.orgacs.org Modern research focuses on improving atom economy, reducing waste, and utilizing safer reaction conditions.

One promising green methodology involves the use of microwave irradiation, which can significantly shorten reaction times and often allows for solvent-free conditions. chim.itrsc.orgresearchgate.net For example, 2,4-diamino-1,3,5-triazines have been prepared efficiently by reacting dicyandiamide with nitriles under microwave irradiation, a process notable for its simplicity and reduced use of solvents. rsc.org

Catalytic approaches are also at the forefront of sustainable synthesis. A cost-effective, one-pot synthesis of triazines has been developed using a recyclable alumina-supported platinum nanoparticle catalyst. rsc.org This method starts from readily available primary alcohols and amidines and proceeds with high atom efficiency via an acceptorless dehydrogenative pathway, generating minimal byproducts. rsc.org More recently, a novel base-promoted formal substitution reaction between stable, easy-to-handle arylazo sulfones and amines has been developed. acs.orgacs.orgnih.gov This strategy avoids the use of unstable diazonium salts, is compatible with air, and does not require light-avoiding operations, representing a significant step forward in the practical and sustainable synthesis of triazenes. acs.orgnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,3-Dimethyl-1-p-tolyltriazene with high yield and purity?

- Methodology : React 2-chloro-triazine derivatives with p-toluidine in a 1,4-dioxane/water solvent system under basic conditions (e.g., triethylamine as an acid scavenger). Monitor reaction progress via TLC and purify via recrystallization or column chromatography. Confirm purity using elemental analysis and spectroscopic techniques (e.g., H-NMR, C-NMR) .

- Key Considerations : Adjust stoichiometry, reaction time, and temperature to minimize byproducts. Compare yields with alternative solvents like THF or acetonitrile.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodology : Use FT-IR to identify functional groups (e.g., triazene N=N stretching at ~1450–1600 cm) and compare with reference spectra from the Aldrich FT-IR library . Complement with H- and C-NMR in deuterated solvents (e.g., CDCl) to resolve methyl and aromatic proton environments . Validate purity via melting point analysis and HPLC.

Q. How does pH influence the stability of this compound in aqueous solutions?